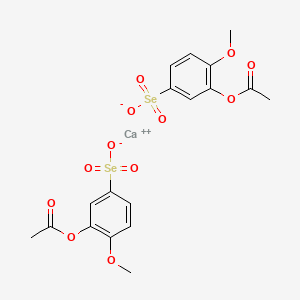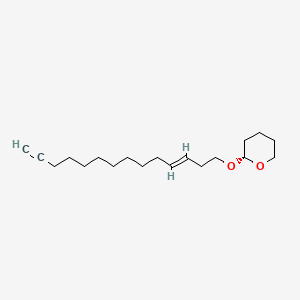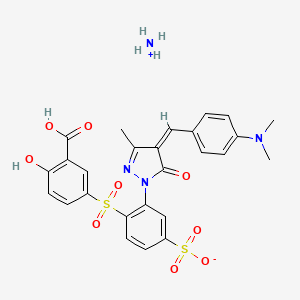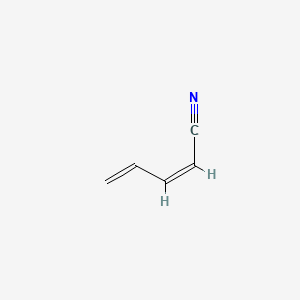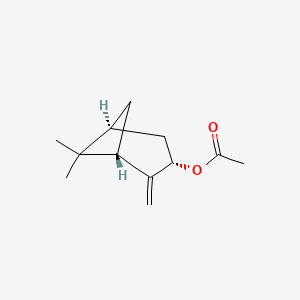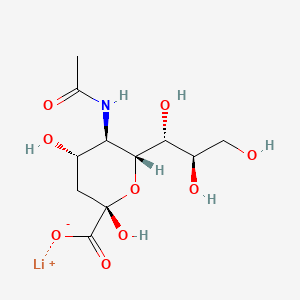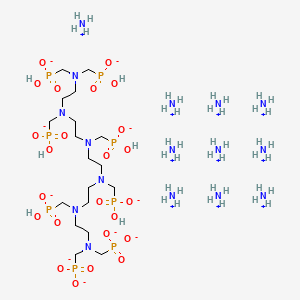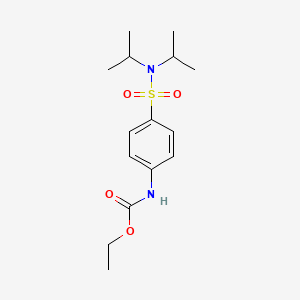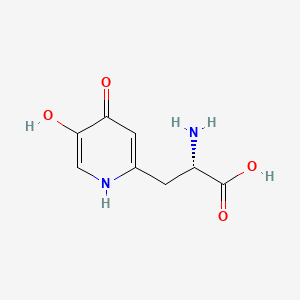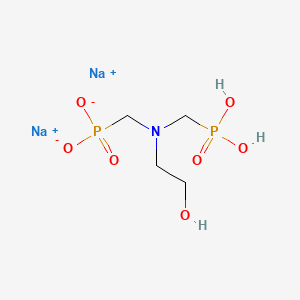![molecular formula C11H13ClN2O6S B12736890 Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro- CAS No. 63164-64-7](/img/structure/B12736890.png)
Benzoic acid, 5-(aminosulfonyl)-2-[(3-carboxypropyl)amino]-4-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of NIOSH/CB2559850 involves several synthetic routes and reaction conditions. One common method includes the use of multi-bed thermal desorption tubes containing graphitized carbons and carbon molecular sieve sorbents . The process typically involves the following steps:
Sampling: Using thermal desorption tubes to trap organic compounds.
Desorption: Thermal desorption at high temperatures (e.g., 300°C for 10 minutes) to release the trapped compounds.
Analysis: Gas chromatography and mass spectrometry to identify and quantify the compounds.
Analyse Chemischer Reaktionen
NIOSH/CB2559850 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or ozone.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
NIOSH/CB2559850 has a wide range of scientific research applications, including:
Chemistry: Used in the study of volatile organic compounds and their behavior under different conditions.
Biology: Investigated for its potential effects on biological systems, particularly in occupational health settings.
Medicine: Explored for its potential therapeutic applications, especially in the context of respiratory health.
Industry: Utilized in the development of safety protocols and monitoring systems for workplace environments.
Wirkmechanismus
The mechanism of action of NIOSH/CB2559850 involves its interaction with various molecular targets and pathways. It primarily affects the respiratory system by interacting with volatile organic compounds and altering their behavior. This interaction can lead to changes in the chemical composition of the air, which can have significant implications for occupational health .
Vergleich Mit ähnlichen Verbindungen
NIOSH/CB2559850 can be compared with other similar compounds, such as those listed in the NIOSH Manual of Analytical Methods (NMAM). Some similar compounds include:
Volatile Organic Compounds (VOC): These compounds share similar properties and are often studied in conjunction with NIOSH/CB2559850.
Carbon Molecular Sieves: Used in similar applications for trapping and analyzing organic compounds.
NIOSH/CB2559850 stands out due to its specific interaction with volatile organic compounds and its unique preparation and analysis methods .
Eigenschaften
CAS-Nummer |
63164-64-7 |
|---|---|
Molekularformel |
C11H13ClN2O6S |
Molekulargewicht |
336.75 g/mol |
IUPAC-Name |
2-(3-carboxypropylamino)-4-chloro-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C11H13ClN2O6S/c12-7-5-8(14-3-1-2-10(15)16)6(11(17)18)4-9(7)21(13,19)20/h4-5,14H,1-3H2,(H,15,16)(H,17,18)(H2,13,19,20) |
InChI-Schlüssel |
WMDSZKSYGKBADC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1S(=O)(=O)N)Cl)NCCCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


